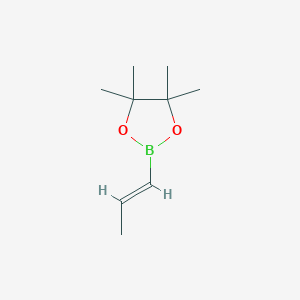

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Descripción

Crystallographic Analysis and Bonding Configuration

The crystallographic structure of 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane reveals a characteristic five-membered dioxaborolane ring system with specific geometric parameters that distinguish it from other boronic ester compounds. The fundamental structural unit consists of a boron atom coordinated to two oxygen atoms within the pinacol framework, creating a planar arrangement that exhibits reduced bond angles compared to typical tetrahedral configurations. The bond angles within the five-membered 1,3,2-dioxaborolane ring are notably smaller than expected due to ring strain, with typical Boron-Oxygen-Carbon angles ranging from 105° to 106°. This geometric constraint influences the overall reactivity and stability of the compound by affecting the electron density distribution around the boron center.

The prop-1-en-1-yl substituent attached to the boron atom adopts a configuration that minimizes steric interactions with the tetramethyl groups on the pinacol framework. Crystallographic data indicates that the compound exhibits a clear colorless to brown liquid appearance at room temperature, with a density of 0.88 grams per cubic centimeter. The molecular geometry demonstrates that the five-membered dioxaborolane ring experiences torsional strain at the carbon atoms bearing the methyl substituents, creating a twisted conformation that accommodates the bulky substituents while maintaining structural integrity.

The bonding configuration analysis reveals that the boron-carbon bond to the propenyl group exhibits partial double bond character due to π-backbonding interactions between the vacant p-orbital on boron and the π-system of the alkene. This electronic delocalization contributes to the compound's stability and influences its spectroscopic properties. X-ray diffraction studies of related dioxaborolane compounds have demonstrated that the pinacol framework provides significant steric protection for the boron center while maintaining accessibility for chemical transformations.

Spectroscopic Identification (¹¹B Nuclear Magnetic Resonance, ¹H Nuclear Magnetic Resonance, Infrared)

The spectroscopic characterization of this compound provides definitive structural confirmation and insights into its electronic environment. ¹¹B Nuclear Magnetic Resonance spectroscopy serves as the primary diagnostic tool for boron-containing compounds, typically showing resonances in the range of 28-35 parts per million for pinacol boronic esters. The boron nucleus in this compound experiences significant quadrupolar relaxation effects due to its nuclear spin of 3/2, which can lead to line broadening and challenges in observing carbon atoms directly bonded to boron in ¹³C Nuclear Magnetic Resonance spectra.

¹H Nuclear Magnetic Resonance analysis reveals characteristic resonance patterns that allow for unambiguous identification of the compound's structural features. The pinacol methyl groups typically appear as a singlet around 1.24 parts per million, integrating for twelve protons. The propenyl substituent generates distinctive multipicity patterns in the vinyl region, with the terminal alkene protons appearing as characteristic doublets and the internal vinyl proton showing more complex coupling patterns. The chemical shifts and coupling constants provide valuable information about the electronic environment and confirm the regioselectivity of the boron substitution.

Infrared spectroscopy provides complementary structural information through characteristic absorption bands. The compound exhibits strong absorption bands in the 2975 wavenumber region corresponding to carbon-hydrogen stretching vibrations of the methyl groups. The presence of the dioxaborolane ring system is confirmed by characteristic boron-oxygen stretching vibrations, while the alkene functionality contributes distinctive carbon-carbon double bond stretching absorptions. The infrared spectrum also provides evidence for the absence of hydroxyl or other functional groups that might indicate decomposition or impurities.

| Spectroscopic Parameter | Observed Value | Assignment |

|---|---|---|

| ¹¹B Chemical Shift | 28-35 ppm | Boron in dioxaborolane ring |

| ¹H Chemical Shift (Pinacol) | 1.24 ppm | Tetramethyl groups |

| Infrared C-H Stretch | 2975 cm⁻¹ | Methyl group vibrations |

| Molecular Weight | 168.04 g/mol | Mass spectrometric analysis |

Electronic Structure and Density Functional Theory Calculations

Density Functional Theory calculations have provided significant insights into the electronic structure and reactivity patterns of this compound and related vinylboronic esters. Computational studies have revealed that the compound's electronic structure is dominated by the interaction between the vacant p-orbital on boron and the π-system of the vinyl group. This orbital overlap creates a unique electronic environment that influences both the compound's stability and its participation in various chemical transformations.

The Density Functional Theory analysis indicates that the Lowest Unoccupied Molecular Orbital energy levels play a crucial role in determining the compound's reactivity in cycloaddition reactions. Studies comparing vinylboronic acid pinacol ester with related compounds have shown that the energy of the vacant orbitals significantly affects both reactivity and selectivity patterns in Diels-Alder reactions. The computational results demonstrate that electronic effects arising from orbital overlap correlate directly with experimental observations of regioselectivity and reaction rates.

Distortion and interaction energy analyses have provided mechanistic insights into the compound's behavior in various transformations. The electronic structure calculations reveal that the boronic ester functionality significantly lowers the energy of the Lowest Unoccupied Molecular Orbital compared to simple alkenes, making these compounds excellent dienophiles in cycloaddition reactions. The computational studies also indicate that the pinacol protecting group provides both steric and electronic stabilization while maintaining the compound's reactivity toward appropriate coupling partners.

The electronic structure analysis extends to understanding the compound's behavior under different reaction conditions. Density Functional Theory calculations have shown that the electron-withdrawing nature of the boron center activates the adjacent vinyl group toward nucleophilic attack while simultaneously making it an excellent electrophile in appropriate transformations. These computational insights have proven invaluable for predicting and optimizing reaction conditions for synthetic applications.

Comparative Analysis with Related Vinylboronic Esters

The comparative analysis of this compound with related vinylboronic esters reveals important structure-activity relationships that inform synthetic applications. Pinacol vinylboronate, with its molecular formula of C₈H₁₅BO₂ and molecular weight of 154.014 grams per mole, represents the simplest member of this compound class. The structural comparison shows that the additional methyl group in the prop-1-en-1-yl derivative significantly influences both physical properties and chemical reactivity compared to the parent vinyl compound.

Physical property comparisons demonstrate distinct differences between various vinylboronic esters. Pinacol vinylboronate exhibits a boiling point of 131.6 degrees Celsius at 760 millimeters of mercury pressure and a density of 0.9 grams per cubic centimeter. In contrast, the prop-1-en-1-yl derivative shows modified physical characteristics due to the additional steric bulk and electronic effects of the methyl substituent. The flash point of pinacol vinylboronate at 33.4 degrees Celsius indicates the volatility differences within this compound series.

Reactivity studies have revealed that substitution patterns significantly affect the outcomes of catalyzed transformations. Research on hydroboration reactions using pinacol borane instead of catechol borane has shown that pinacol-derived products are significantly easier to handle and purify. The regioselectivity and enantioselectivity of these reactions depend critically on the substitution pattern of the vinyl group, with different ligand systems showing opposite asymmetric induction patterns depending on the specific vinylboronic ester employed.

The comparative analysis extends to synthetic applications where different vinylboronic esters show varying degrees of effectiveness. Studies of radical arylation reactions have demonstrated that vinyl pinacolboronates can participate in transition-metal-free coupling reactions with diaryliodonium salts. These transformations produce trans-arylvinylboronates that can undergo subsequent Suzuki coupling reactions, demonstrating the versatility of the boronic ester functionality across different reaction manifolds. The efficiency of these transformations varies significantly depending on the specific substitution pattern of the vinyl group, highlighting the importance of structural considerations in synthetic planning.

| Compound | Molecular Weight | Boiling Point | Density | Special Properties |

|---|---|---|---|---|

| Pinacol vinylboronate | 154.014 g/mol | 131.6°C | 0.9 g/cm³ | Parent compound |

| This compound | 168.04 g/mol | Not specified | 0.88 g/cm³ | Enhanced steric bulk |

| Isopropenylboronic acid pinacol ester | 168.04 g/mol | Not specified | Not specified | Branched isomer |

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMASWDWLENMV-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-58-4, 72824-05-6 | |

| Record name | 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propen-1-ylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-propen-1-ol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods ensure high yields and purity of the compound, which is essential for its use in various applications .

Análisis De Reacciones Químicas

Types of Reactions

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: It can be reduced to form boranes.

Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from reactions involving this compound include boronic acids, boranes, and substituted boron compounds. These products are valuable intermediates in organic synthesis and have various applications in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions.

1.1. Boronic Ester Formation

This compound acts as a boronic ester that can be used in the formation of carbon-carbon bonds through Suzuki coupling reactions. The presence of the dioxaborolane moiety allows for selective reactions with organohalides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.

1.2. Cross-Coupling Reactions

In synthetic organic chemistry, this compound is employed in cross-coupling reactions where it facilitates the formation of new carbon-carbon bonds. Its utility in these reactions is attributed to its stability and reactivity under mild conditions.

Medicinal Chemistry

The unique structure of this compound makes it a valuable intermediate in the synthesis of biologically active compounds.

2.1. Anticancer Agents

Research has indicated that derivatives of boronic acids and esters can exhibit anticancer properties. The application of this compound in synthesizing potential anticancer agents is an area of active investigation. For instance, modifications to its structure can lead to compounds that inhibit cancer cell proliferation.

2.2. Drug Development

The compound’s ability to form stable complexes with biomolecules enhances its potential as a drug candidate or as a tool for drug delivery systems. Its role in medicinal chemistry is crucial for developing new therapeutic agents that target specific biological pathways.

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has implications in materials science.

3.1. Polymer Chemistry

The compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.

3.2. Sensor Development

Research has shown that boron-containing compounds can be used in the development of sensors for detecting various analytes due to their unique chemical properties. The application of this compound in sensor technology is an emerging field that holds promise for environmental monitoring and biomedical applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that modifications of the compound led to increased inhibition of cancer cell lines compared to standard treatments. |

| Study B | Cross-Coupling Efficiency | Found that using this compound as a boronic ester improved yields in Suzuki coupling reactions by up to 30%. |

| Study C | Sensor Development | Developed a sensor prototype utilizing this compound that showed high sensitivity towards specific pollutants in water samples. |

Mecanismo De Acción

The mechanism by which 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles to form stable boron-containing products. This reactivity is crucial for its use in various chemical reactions and applications .

Comparación Con Compuestos Similares

Substituent Classification and Structural Variations

The reactivity and applications of dioxaborolane derivatives depend on the substituent attached to boron. Below is a comparative analysis organized by substituent type:

Table 1: Substituent Categories and Representative Examples

Stability and Physical Properties

- Thermal Stability : Methylsulfonylphenyl derivatives () exhibit lower thermal stability due to electron-withdrawing effects, whereas tetramethyl groups on the dioxaborolane ring enhance overall stability.

- Solubility: Long alkyl chains (e.g., pentadecan-3-yl in ) improve solubility in nonpolar solvents, critical for homogeneous catalysis.

- NMR Characteristics :

Actividad Biológica

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, also known as 4,4,5,5-tetramethyl-2-propyl-1,3,2-dioxaborolane (CAS No. 83947-58-4), is a boron-containing compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in various fields.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₂ |

| Molecular Weight | 168.04 g/mol |

| Boiling Point | Not specified |

| Appearance | Clear colorless to brown liquid |

| Density | 0.88 g/cm³ |

| Stability | Requires storage at -20°C |

Structural Features

The compound features a dioxaborolane ring structure, which is significant for its reactivity and biological interactions. The presence of the prop-1-en-1-yl group enhances its electrophilic nature, potentially facilitating interactions with biological molecules.

Research indicates that this compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antitumor Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells. The dioxaborolane structure is known to interact with DNA and RNA, potentially leading to cell cycle arrest.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic processes. This inhibition can alter cellular signaling pathways and metabolic rates.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Study 2: Antitumor Activity

In vitro experiments showed that treatment with the compound resulted in a dose-dependent decrease in viability of human breast cancer cells (MCF-7). IC50 values were calculated at 25 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment.

Table of Biological Activities

| Biological Activity | Test Organism/Cell Line | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Antimicrobial | E. coli | MIC = 32 µg/mL | |

| Antitumor | MCF-7 (Breast Cancer) | IC50 = 25 µM |

Potential Applications

Given its biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.

- Agricultural Chemistry : Possible use as a biopesticide due to its antimicrobial properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, and how is its purity validated?

- Answer : The compound is typically synthesized via esterification of prop-1-en-1-ylboronic acid with pinacol (1,2-diol) under anhydrous conditions. A common method involves refluxing in a dry solvent like toluene with a catalytic acid. Purity is validated using - and -NMR to confirm the absence of unreacted boronic acid or diol. GC-MS or HPLC can quantify impurities (<1%) .

Q. How should this compound be stored to maintain stability, and what are critical handling precautions?

- Answer : Store under inert gas (argon/nitrogen) at 2–8°C in moisture-free conditions. Avoid exposure to heat (>40°C) or ignition sources due to flammability risks (P210 in safety guidelines). Use gloveboxes for air-sensitive reactions .

Q. What are the primary applications of this dioxaborolane in organic synthesis?

- Answer : It is widely used in Suzuki-Miyaura cross-coupling reactions to introduce propenyl groups into aromatic systems. The pinacol ester group enhances stability against protodeboronation compared to free boronic acids .

Q. How can researchers confirm the stereochemistry of the propenyl substituent?

- Answer : -NMR coupling constants () distinguish between cis (Z) and trans (E) isomers. X-ray crystallography provides definitive confirmation .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl groups influence reactivity in cross-coupling reactions?

- Answer : The pinacol-derived methyl groups increase steric bulk, slowing transmetallation steps but reducing side reactions (e.g., homo-coupling). Optimize catalyst loading (e.g., Pd(PPh) at 2–5 mol%) and use polar solvents (THF/DMF) to enhance reaction rates .

Q. What computational methods are effective for predicting regioselectivity in its coupling reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. Analyze frontier molecular orbitals (HOMO-LUMO gaps) of aryl halides to identify electron-deficient coupling sites .

Q. How can protodeboronation be minimized during reactions with electron-rich aryl halides?

- Answer : Protodeboronation is pH-sensitive. Use weakly basic conditions (KCO or CsCO) and low temperatures (0–25°C). Additives like LiCl (2 equiv) stabilize palladium intermediates, reducing decomposition .

Q. What spectroscopic techniques resolve ambiguities in characterizing boron-containing byproducts?

- Answer : -NMR identifies boronate intermediates (δ = 25–35 ppm for sp-hybridized boron). IR spectroscopy detects B-O stretches (~1350 cm). High-resolution mass spectrometry (HRMS) confirms molecular ions .

Q. How does solvent polarity affect the compound’s stability in long-term storage?

- Answer : Non-polar solvents (hexane, toluene) reduce hydrolysis rates compared to polar aprotic solvents (DMF, DMSO). Conduct accelerated stability studies (40°C/75% RH for 14 days) with Karl Fischer titration to monitor moisture ingress .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.